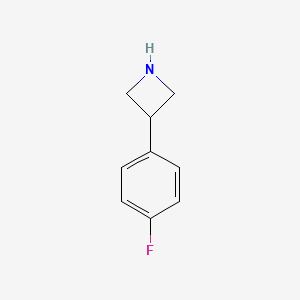

3-(4-Fluorophenyl)azetidine

描述

3-(4-Fluorophenyl)azetidine is a chemical compound with the empirical formula C9H11ClFN . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .

Synthesis Analysis

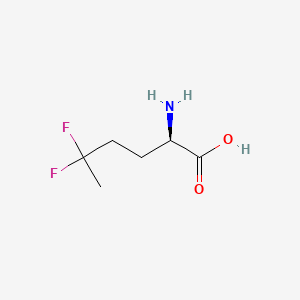

Azetidines can be prepared by reduction of azetidinones (β-lactams) with lithium aluminium hydride . A research paper reports a La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines to afford azetidines . This reaction proceeded in high yields even in the presence of acid-sensitive and Lewis basic functional groups .Molecular Structure Analysis

The molecular weight of 3-(4-Fluorophenyl)azetidine is 187.64 . The SMILES string representation is Cl.Fc1ccc(cc1)C2CNC2 . The InChI representation is 1S/C9H10FN.ClH/c10-9-3-1-7(2-4-9)8-5-11-6-8;/h1-4,8,11H,5-6H2;1H .Chemical Reactions Analysis

Azetidines represent an important class of strained compounds making them excellent candidates for ring-opening and expansion reactions . The reactivity of azetidines is driven by a considerable ring strain .Physical And Chemical Properties Analysis

3-(4-Fluorophenyl)azetidine is a solid substance . It has a molecular weight of 187.64 . The compound’s empirical formula is C9H11ClFN .科研应用

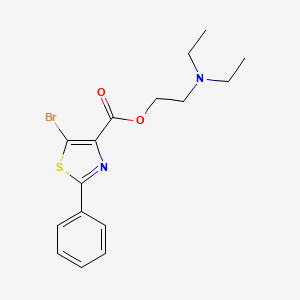

Synthesis of Medicinal Agents : Azetidine derivatives, including those related to 3-(4-Fluorophenyl)azetidine, are synthesized for their potential medicinal applications. They serve as important intermediates in the synthesis of various therapeutics (Nagavolu et al., 2017).

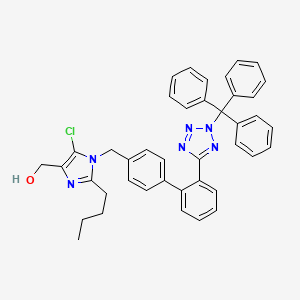

Cholesterol Absorption Inhibition : Specific azetidine compounds, such as 1-(4-fluorophenyl)-(3R)-[3-(4-fluorophenyl)-(3S)-hydroxypropyl]-(4S)-(4-hydroxyphenyl)-2-azetidinone, have been identified as potent inhibitors of cholesterol absorption, which could be beneficial in managing cholesterol levels (Rosenblum et al., 1998).

Plant Physiology Research : Azetidine derivatives are used in plant physiology studies to investigate relationships between protein synthesis and ion transport (Pitman et al., 1977).

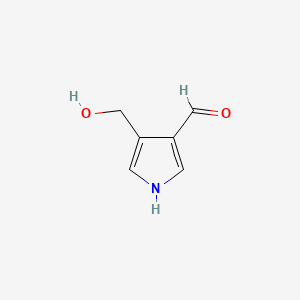

Fluorescence Microscopy : Azetidine rings incorporated into classic fluorophore structures have led to substantial increases in brightness and photostability, enhancing the capabilities of fluorescence microscopy (Grimm et al., 2017).

Anti-HIV Activities : Certain azetidine-containing compounds like 3'-fluoro-3'-deoxythymidine show anti-human immunodeficiency virus (HIV) potency, highlighting their potential as anti-AIDS compounds (Kong et al., 1992).

Antibacterial Agents : Azetidinylquinolones, which include azetidine substituents, have been synthesized and evaluated for their in vitro activity against various bacteria, showing potential as broad-spectrum antibacterial agents (Frigola et al., 1993).

Anticancer Research : Thiourea-azetidine hybrids have been designed, synthesized, and evaluated for their anticancer activity against various human cancer cell lines. They have shown promising results in inhibiting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), important in cancer therapy (Parmar et al., 2021).

Solvatochromic Properties : Azetidine derivatives have been incorporated into fluorescent dyes to enhance their solvatochromic properties, which are useful in creating environment-sensitive fluorescent sensors (Liu et al., 2017).

Safety And Hazards

未来方向

Azetidines are a prevalent structural motif found in various biologically active compounds . They have been used in organic synthesis and medicinal chemistry . The unique four-membered ring scaffold of azetidines containing the embedded polar nitrogen-atom represents a privileged motif in medicinal chemistry and appears in bioactive molecules and natural products . Therefore, the future directions of 3-(4-Fluorophenyl)azetidine could involve further exploration of its potential in medicinal chemistry and organic synthesis .

性质

IUPAC Name |

3-(4-fluorophenyl)azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FN/c10-9-3-1-7(2-4-9)8-5-11-6-8/h1-4,8,11H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGOBDSPEJCPSDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10716928 | |

| Record name | 3-(4-Fluorophenyl)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10716928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Fluorophenyl)azetidine | |

CAS RN |

1203796-58-0 | |

| Record name | 3-(4-Fluorophenyl)azetidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1203796-58-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Fluorophenyl)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10716928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![2-[2-[2-[2-(2-Acetyloxybenzoyl)oxybenzoyl]oxybenzoyl]oxybenzoyl]oxybenzoic acid](/img/structure/B584608.png)

![2-[2-[2-[2-[2-(2-Acetyloxybenzoyl)oxybenzoyl]oxybenzoyl]oxybenzoyl]oxybenzoyl]oxybenzoic acid](/img/structure/B584611.png)

![Sodium 5-{[4-chloro-6-(4-methyl-2-sulfoanilino)-1,3,5-triazin-2-yl]amino}-3-[2-(4,5-dimethyl-2-sulfophenyl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-2,7-disulfonate (2/1)](/img/structure/B584612.png)

![1-[(E)-(3-Pentyl-1H-inden-1-ylidene)methyl]naphthalene](/img/structure/B584618.png)

![2-Nitrodipyrido[1,2-a:3',2'-d]imidazole](/img/structure/B584625.png)

![3-Nitro-1,4-dimethyl-5H-pyrido[4,3-b]indole](/img/structure/B584627.png)